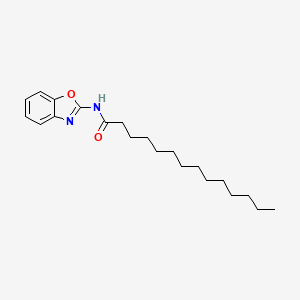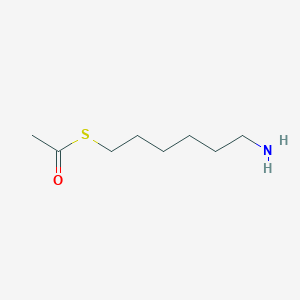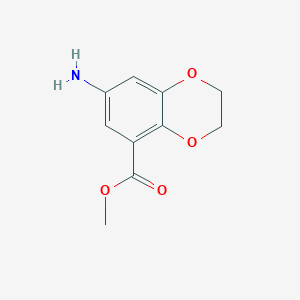
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Vue d'ensemble
Description
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate is a chemical compound that belongs to the class of benzodioxine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Esterification: The carboxylate group can be introduced through an esterification reaction involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzodioxine derivatives.
Applications De Recherche Scientifique
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antioxidant, and anticancer properties.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the benzodioxine ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of cellular signaling pathways and exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-amino-2,3-dihydro-1,4-benzodioxane-5-carboxylate
- Methyl 7-amino-2,3-dihydro-1,4-benzodioxole-5-carboxylate
- Methyl 7-amino-2,3-dihydro-1,4-benzodioxepine-5-carboxylate
Uniqueness
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate is unique due to its specific substitution pattern and the presence of the benzodioxine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-13-10(12)7-4-6(11)5-8-9(7)15-3-2-14-8/h4-5H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLLNNPRZMIPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728574 | |
| Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819800-89-0 | |
| Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
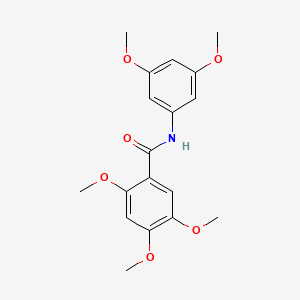
![1-Phenyl-5-[3-(1-phenyltetrazol-5-yl)sulfanylpropylsulfanyl]tetrazole](/img/structure/B1660611.png)
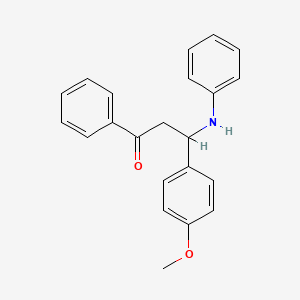
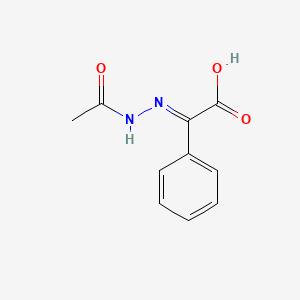
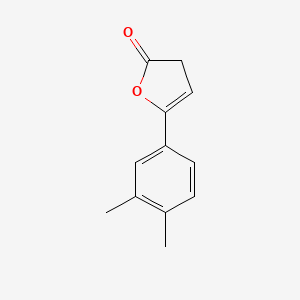
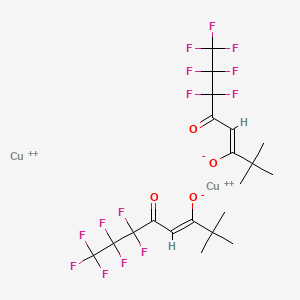
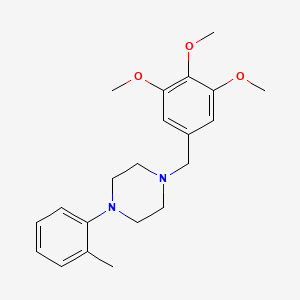
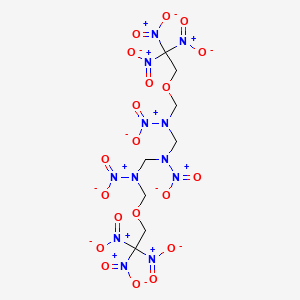
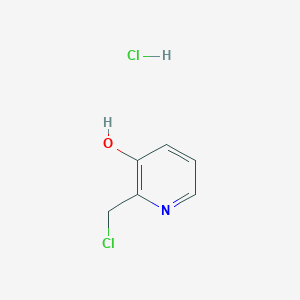

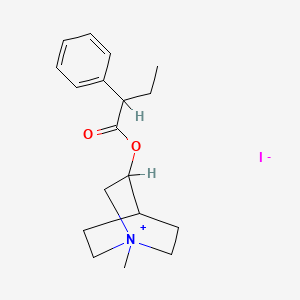
![1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride](/img/structure/B1660627.png)
